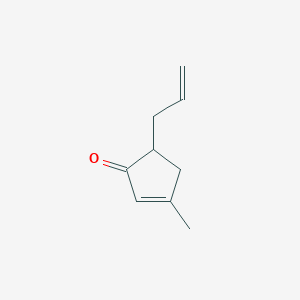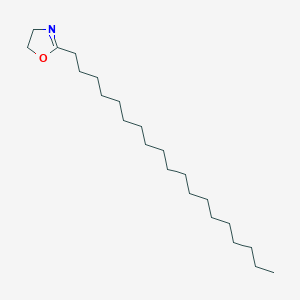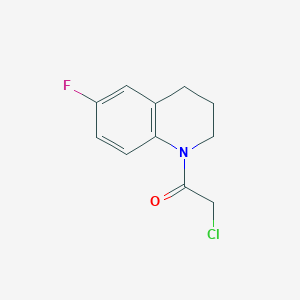
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a double-ring structure consisting of a benzene ring fused with a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydroquinoline, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound under acidic or basic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Additionally, microwave-assisted synthesis and solvent-free reactions have been explored to achieve greener and more sustainable processes .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems to enhance reaction efficiency and yield. The use of recyclable catalysts, such as clay or ionic liquids, has been reported to improve the sustainability of the synthesis process . One-pot reactions and ultrasound-promoted synthesis are also utilized to streamline the production of these compounds .
化学反应分析
Types of Reactions
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
科学研究应用
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-, involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The compound’s fluorine atom enhances its binding affinity and selectivity for specific targets, making it a valuable tool in drug discovery .
相似化合物的比较
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline scaffold.
Ciprofloxacin: An antibiotic with a quinoline core.
Primaquine: Another antimalarial drug with a quinoline structure.
Uniqueness
Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroacetyl and fluoro groups enhances its reactivity and potential for diverse applications .
属性
CAS 编号 |
125579-10-4 |
|---|---|
分子式 |
C11H11ClFNO |
分子量 |
227.66 g/mol |
IUPAC 名称 |
2-chloro-1-(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H11ClFNO/c12-7-11(15)14-5-1-2-8-6-9(13)3-4-10(8)14/h3-4,6H,1-2,5,7H2 |
InChI 键 |
VTAOQYAHIDMKET-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)F)N(C1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


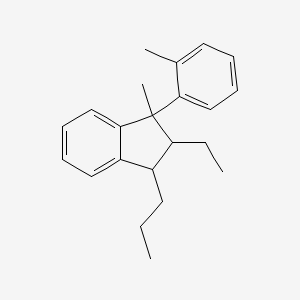
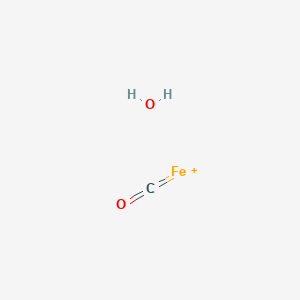
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
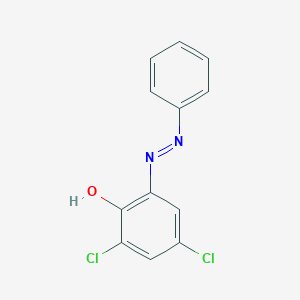


![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
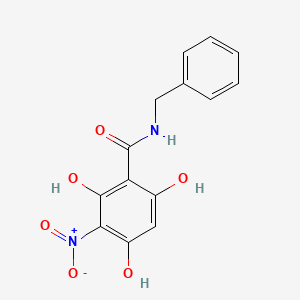
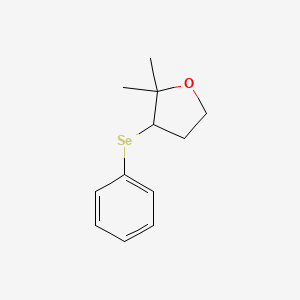
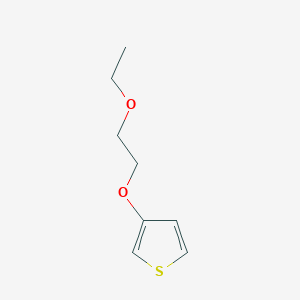

![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
